Biological Activity Characterization Status: Uncharacterized vs. Characterized Analogs
The CB₁ and CB₂ receptor binding affinity of JWH 018 N‑(1,1‑dimethylpropyl) isomer has not been experimentally determined, in contrast to its closest comparator JWH‑018 (pentyl homolog, Ki CB₁ = 9.0 ± 5.0 nM; Ki CB₂ = 2.94 ± 2.65 nM) and the N‑(1‑methylbutyl) isomer (also uncharacterized) [REFS‑1][REFS‑2]. This absence of data is itself a critical differentiator: researchers requiring a compound with a known pharmacological profile must select JWH‑018 or JWH‑073 (Ki CB₁ = 8.9 nM; Ki CB₂ = 38 nM), while those seeking a unique structural probe with a tertiary α‑branched N‑alkyl chain precisely where SAR is incomplete may rationally select this isomer [REFS‑3].
| Evidence Dimension | Cannabinoid receptor binding affinity (Ki) – characterization status |
|---|---|
| Target Compound Data | CB₁ Ki: not characterized; CB₂ Ki: not characterized |
| Comparator Or Baseline | JWH‑018 (pentyl homolog): CB₁ Ki = 9.0 ± 5.0 nM, CB₂ Ki = 2.94 ± 2.65 nM. JWH‑073: CB₁ Ki = 8.9 nM, CB₂ Ki = 38 nM |
| Quantified Difference | Complete absence of binding data for target compound vs. well‑characterized Ki values for JWH‑018 and JWH‑073 |
| Conditions | Radioligand displacement assays using [³H]CP‑55,940 in rat brain (CB₁) and mouse spleen (CB₂) membrane preparations (Aung et al. 2000); confirmatory data from Huffman laboratory |
Why This Matters
Procurement for pharmacological studies requires foreknowledge that this isomer's receptor activity is unknown, whereas JWH-018 offers validated potency benchmarks.
- [1] Bertin Bioreagent. JWH 018 N-(1,1-dimethylpropyl) isomer – Analytical Standard (CAT N°: 9001000): 'The biological activities of this compound have not been characterized.' Accessed 2026. View Source
- [2] Aung, M.M., Griffin, G., Huffman, J.W., et al. Influence of the N‑1 alkyl chain length of cannabimimetic indoles upon CB₁ and CB₂ receptor binding. Drug Alcohol Depend. 60(2), 133‑140 (2000). View Source
